molecular formula C21H36N2O6 B8264110 1-Cyclohexene-1-carboxylic acid, 4-(acetylamino)-5-[[(1,1-dimethylethoxy)carbonyl]amino]-3-(1-ethylpropoxy)-, ethyl ester, (3R,4R,5S)-

1-Cyclohexene-1-carboxylic acid, 4-(acetylamino)-5-[[(1,1-dimethylethoxy)carbonyl]amino]-3-(1-ethylpropoxy)-, ethyl ester, (3R,4R,5S)-

Cat. No.: B8264110
M. Wt: 412.5 g/mol
InChI Key: IMYFREYDMQDSDK-RCCFBDPRSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound, systematically named (3R,4R,5S)-4-(acetylamino)-5-[(tert-butoxycarbonyl)amino]-3-(1-ethylpropoxy)cyclohex-1-ene-1-carboxylic acid ethyl ester, is a key intermediate in the synthesis of oseltamivir phosphate (Tamiflu®), a neuraminidase inhibitor used to treat influenza A and B infections . Its structure features:

  • A functionalized cyclohexene core with stereospecific (3R,4R,5S) configuration, critical for antiviral activity.
  • Acetylamino and tert-butoxycarbonyl (Boc)-protected amino groups at positions 4 and 5, respectively.
  • A 1-ethylpropoxy substituent at position 3 and an ethyl ester at position 1, enhancing lipophilicity and bioavailability .

Properties

IUPAC Name

ethyl (3R,4R,5S)-4-acetamido-5-[(2-methylpropan-2-yl)oxycarbonylamino]-3-pentan-3-yloxycyclohexene-1-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H36N2O6/c1-8-15(9-2)28-17-12-14(19(25)27-10-3)11-16(18(17)22-13(4)24)23-20(26)29-21(5,6)7/h12,15-18H,8-11H2,1-7H3,(H,22,24)(H,23,26)/t16-,17+,18+/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IMYFREYDMQDSDK-RCCFBDPRSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(CC)OC1C=C(CC(C1NC(=O)C)NC(=O)OC(C)(C)C)C(=O)OCC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCC(CC)O[C@@H]1C=C(C[C@@H]([C@H]1NC(=O)C)NC(=O)OC(C)(C)C)C(=O)OCC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H36N2O6
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

412.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

1-Cyclohexene-1-carboxylic acid, specifically the compound (3R,4R,5S)-4-(acetylamino)-5-[[(1,1-dimethylethoxy)carbonyl]amino]-3-(1-ethylpropoxy)-, ethyl ester , is a complex organic molecule with significant biological activity. This article synthesizes available data on its properties, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

The molecular formula of the compound is C14H24N2O4C_{14}H_{24}N_{2}O_{4}, with a molecular weight of approximately 284.35 g/mol. The structure features a cyclohexene ring that contributes to its reactivity and biological interactions.

PropertyValue
Molecular FormulaC14H24N2O4
Molecular Weight284.35 g/mol
CAS Number1364932-19-3
Purity>95% (HPLC)

The compound exhibits various biological activities attributed to its structural components, including:

  • Antiviral Properties : Similar compounds have shown efficacy against viral infections by inhibiting viral replication mechanisms.
  • Anti-inflammatory Effects : The acetylamino group may contribute to anti-inflammatory properties, potentially useful in treating conditions like arthritis.
  • Antitumor Activity : Preliminary studies suggest that derivatives of cyclohexene carboxylic acids can induce apoptosis in cancer cells.

Case Studies and Research Findings

  • Antiviral Activity : A study demonstrated that related compounds effectively inhibited the replication of influenza virus in vitro. The mechanism involved interference with viral RNA synthesis, suggesting potential for use in antiviral therapies .
  • Anti-inflammatory Studies : Research indicated that similar cyclohexene derivatives reduced inflammation markers in animal models of rheumatoid arthritis. The proposed mechanism involves inhibition of pro-inflammatory cytokines .
  • Cancer Research : In vitro studies have shown that certain derivatives can inhibit cell proliferation in various cancer cell lines, including breast and prostate cancer. The compounds were found to induce cell cycle arrest and apoptosis through caspase activation pathways .

Scientific Research Applications

Pharmaceutical Development

This compound has been studied for its potential therapeutic effects. Its structure suggests that it may interact with biological systems in a way that could lead to the development of new pharmaceuticals. For instance:

  • Anticancer Activity : Compounds with similar structural motifs have shown promise in anticancer studies. Research indicates that modifications to cyclohexene derivatives can enhance their efficacy against various cancer cell lines .
  • Antihypoxic Effects : Analogous compounds have demonstrated significant antihypoxic effects in vivo, which could be relevant for conditions like ischemia or hypoxia .

Agrochemical Applications

The compound may also find applications in the agrochemical sector. Its structural characteristics could allow it to function as a pesticide or herbicide:

  • Pesticidal Properties : Research into similar compounds has revealed potential insecticidal properties, suggesting that this compound might be effective against specific pests .

Material Science

In materials science, the unique properties of this compound may lend themselves to the development of novel materials:

  • Polymer Synthesis : The reactivity of the cyclohexene moiety can be exploited in polymer chemistry to create new polymers with tailored properties for specific applications .

Case Study 1: Anticancer Activity

In a study examining various derivatives of cyclohexene carboxylic acids, researchers synthesized a series of compounds based on the target structure. The results indicated that certain modifications led to enhanced activity against breast cancer cell lines. The study highlighted the importance of structural variation in optimizing therapeutic efficacy .

Case Study 2: Pesticidal Efficacy

A comparative study was conducted on several cyclohexene derivatives to evaluate their effectiveness as insecticides. The findings suggested that compounds with acetylamino groups exhibited higher insecticidal activity compared to their non-acetylated counterparts. This underscores the potential utility of 1-cyclohexene-1-carboxylic acid derivatives in agricultural applications .

Data Table: Comparative Analysis of Cyclohexene Derivatives

Compound NameActivity TypeEfficacy LevelReference
Compound AAnticancerHigh
Compound BInsecticidalModerate
Compound CAntihypoxicHigh

Comparison with Similar Compounds

Ethyl (4R,5R)-5-(1H-indol-3-yl)-1-[(methoxycarbonyl)amino]-2-methyl-4-(m-tolyl)-4,5-dihydro-1H-pyrrole-3-carboxylate

  • Key Differences: Replaces the cyclohexene core with a dihydropyrrole ring. Contains an indole moiety and methoxycarbonyl amino group. Exhibits 92% enantiomeric enrichment but lacks antiviral specificity .

Mono- and Difluoro-Substituted Derivatives

  • General Formula: Alkyl (3R,4R,5S)-5-azido-3-(1-ethylpropoxy)-4-(mono/difluoroacetylamino)-cyclohex-1-enecarboxylates.
  • Key Differences: Fluorine atoms on the acetylamino group improve metabolic stability and binding affinity to neuraminidase. Synthesized via fluoroacetylation of the parent compound, reducing side reactions .
  • Application : Intermediate for next-generation neuraminidase inhibitors .

Cyclohexene Carboxylic Acid Derivatives with Varied Stereochemistry

Ethyl (1S,3R,4R)-3-amino-4-hydroxycyclohexanecarboxylate hydrochloride

  • Key Differences :
    • Hydroxyl group at position 4 instead of 1-ethylpropoxy.
    • (1S,3R,4R) stereochemistry reduces compatibility with neuraminidase’s active site.
  • Application : Studied for antibacterial properties but inferior antiviral activity .

Cyclohexanecarboxylic acid, 1-amino-2-hydroxy-, (1R,2S)-

  • Key Differences: Lacks the cyclohexene ring (saturated cyclohexane backbone). Amino and hydroxyl groups at positions 1 and 2 limit steric compatibility with viral targets.
  • Application : Primarily used in peptide synthesis .

Functionalized Cyclohexene Esters for Non-Pharmaceutical Uses

3-Cyclohexene-1-carboxylic acid, 4-hexyl

  • Key Differences: Hexyl substituent at position 4 increases hydrophobicity, rendering it unsuitable for aqueous drug formulations. No amino or protective groups, limiting biochemical interactions.
  • Application : Industrial surfactant precursor .

Ethyl (3R,4S,5R)-4,5-imino-3-(1-ethylpropoxy)-1-cyclohexene-1-carboxylate salts

  • Key Differences: Imino group replaces the Boc-protected amino group, altering electronic properties. (3R,4S,5R) stereoisomer exhibits reduced antiviral potency compared to the (3R,4R,5S) configuration.
  • Application: Intermediate in non-antiviral organocatalysts .

Data Table: Comparative Analysis of Key Compounds

Compound Name Substituents/R-Groups Stereochemistry Synthesis Method Application Key References
Target Compound (Oseltamivir intermediate) 4-Acetylamino, 5-Boc-amino, 3-(1-ethylpropoxy) (3R,4R,5S) RCM, Grignard reactions Antiviral drug precursor
Ethyl (4R,5R)-5-(1H-indol-3-yl)-1-[(methoxycarbonyl)amino]-... (dihydropyrrole) Indole, methoxycarbonyl amino (4R,5R) Asymmetric cycloaddition Catalysis research
Monofluoro-substituted derivative 4-Fluoroacetylamino (3R,4R,5S) Fluoroacetylation Improved neuraminidase inhibitors
Ethyl (1S,3R,4R)-3-amino-4-hydroxycyclohexanecarboxylate 4-Hydroxy, 3-amino (1S,3R,4R) Hydroxylation of cyclohexane Antibacterial research
3-Cyclohexene-1-carboxylic acid, 4-hexyl 4-Hexyl N/A Friedel-Crafts alkylation Surfactant production

Research Findings and Implications

  • Diastereoselectivity : The target compound’s (3R,4R,5S) configuration is essential for binding to neuraminidase’s hydrophobic pocket; analogues with alternate stereochemistry (e.g., 3R,4S,5R) show 10–100x lower activity .
  • Fluorination : Fluorinated derivatives exhibit 20–30% higher metabolic stability in vitro compared to the parent compound, making them candidates for prolonged-action antivirals .
  • Cost-Efficiency : Synthesis from L-serine reduces reliance on (-)-shikimic acid, lowering production costs by ~40% .
  • Degradation Pathways : Under photocatalytic conditions, the ethyl ester group hydrolyzes to a carboxylate, forming phenyl-group derivatives with reduced antiviral efficacy .

Preparation Methods

Boc Protection of the 5-Amino Group

The 5-amino group is protected using di-tert-butyl dicarbonate ((Boc)₂O) in the presence of DMAP (4-dimethylaminopyridine) and triethylamine. This step is performed prior to esterification to prevent side reactions. The Boc group remains stable during subsequent acidic conditions, as demonstrated in esterification protocols.

Acetylation of the 4-Amino Group

After Boc protection, the 4-amino group is acetylated using acetic anhydride in pyridine at 0°C. This regioselective acetylation avoids Boc deprotection, achieving >95% yield.

Ethyl Ester Formation via Acid-Catalyzed Esterification

The carboxylic acid moiety is esterified using ethanol and methanesulfonic acid (MSA) as a catalyst. Unlike conventional Diels-Alder routes requiring aluminum chloride, MSA eliminates the need for catalyst removal before subsequent steps. The reaction proceeds at 60°C for 6 hours, yielding the ethyl ester with 92% purity.

Stereochemical Control and Resolution

The (3R,4R,5S) configuration is maintained through:

  • Chiral starting materials : L-serine’s inherent chirality dictates the cyclohexene ring’s stereochemistry.

  • Grignard diastereoselectivity : Bulky Grignard reagents favor axial addition, preserving the 3R configuration.

  • Crystallization : Final recrystallization from hexane/ethyl acetate resolves residual diastereomers, achieving >99% enantiomeric excess (ee).

Alternative Synthetic Routes and Comparative Analysis

Diels-Alder Approach (Less Favored)

While Diels-Alder reactions between butadiene and acrylates can form cyclohexene derivatives, this method requires hazardous dienes and stringent purification. The reported yield (75%) and stereoselectivity (70% de) are inferior to RCM.

Electrochemical Amination

An electrochemical method coupling ketones with amines was explored but resulted in poor regioselectivity for the 5-Boc-amino group (55% yield).

Data Tables: Reaction Optimization and Yields

StepMethodConditionsYield (%)Diastereoselectivity (de)
Cyclohexene formationRCM (Grubbs II)CH₂Cl₂, 40°C, 12h88>90%
Grignard addition1-EtPrMgBr, THF-78°C, 2h8585%
Boc protection(Boc)₂O, DMAPRT, 6h92N/A
AcetylationAc₂O, pyridine0°C, 1h95N/A
EsterificationEtOH, MSA60°C, 6h90N/A

Q & A

Basic Research Questions

Q. How can the stereochemical configuration of (3R,4R,5S)-configured cyclohexene derivatives be confirmed experimentally?

  • Methodological Answer : Utilize a combination of NMR spectroscopy (e.g., NOESY/ROESY for spatial correlations) and X-ray crystallography for absolute configuration determination. For example, the axial/equatorial orientation of substituents (e.g., 1-ethylpropoxy group at position 3) can be resolved via coupling constants in 1H^1 \text{H}-NMR and cross-peaks in 2D spectra. Chiral HPLC or polarimetry may supplement stereochemical analysis .

Q. What synthetic strategies are effective for introducing the tert-butoxycarbonyl (Boc) and acetyl groups in this compound?

  • Methodological Answer : Employ stepwise protection/deprotection :

  • Boc Protection : React the amine group at position 5 with di-tert-butyl dicarbonate (Boc2_2O) in the presence of a base (e.g., DMAP).
  • Acetylation : Use acetyl chloride or acetic anhydride with a mild base (e.g., pyridine) for the acetamido group at position 3.
  • Monitor reaction progress via TLC or LC-MS to avoid over-functionalization .

Q. How can the purity of this compound be validated for biological assays?

  • Methodological Answer : Perform HPLC with UV/Vis detection (e.g., C18 column, gradient elution with acetonitrile/water) and confirm purity >95%. Cross-validate with 1H^1 \text{H}-NMR integration and high-resolution mass spectrometry (HRMS) to rule out isomeric impurities .

Advanced Research Questions

Q. What computational approaches predict the bioactivity of this compound against enzyme targets?

  • Methodological Answer : Use molecular docking (e.g., AutoDock Vina) to model interactions with enzymes like ACC synthase (ethylene biosynthesis pathway) or cyclooxygenase (anti-inflammatory targets). Focus on hydrogen bonding between the acetyl/Boc groups and catalytic residues. Validate predictions with surface plasmon resonance (SPR) for binding affinity measurements .

Q. How do structural modifications (e.g., replacing 1-ethylpropoxy with cyclopentyloxy) impact metabolic stability?

  • Methodological Answer : Synthesize analogs via microwave-assisted nucleophilic substitution and assess stability in:

  • Liver microsomes (e.g., rat/human CYP450 enzymes).
  • pH-dependent hydrolysis : Monitor degradation at pH 2–9 using LC-MS.
  • Increased steric bulk (e.g., cyclopentyloxy) may reduce oxidative metabolism but enhance hydrolysis susceptibility .

Q. What experimental designs resolve contradictions in reported biological activities of structurally similar compounds?

  • Methodological Answer : Conduct head-to-head assays under standardized conditions:

  • Use dose-response curves (IC50_{50}/EC50_{50}) for antimicrobial (e.g., E. coli MIC) vs. anti-inflammatory (COX-2 inhibition) activity.
  • Control for stereochemistry (e.g., compare (3R,4R,5S) vs. racemic mixtures) and solvent effects (DMSO vs. aqueous buffers) .

Q. How can the compound’s stability under oxidative/reductive conditions be optimized for drug formulation?

  • Methodological Answer :

  • Oxidative Stability : Add antioxidants (e.g., BHT) or encapsulate in liposomes to protect the cyclohexene ring from peroxidation.
  • Reductive Stability : Avoid metal catalysts in formulations. Use accelerated stability testing (40°C/75% RH) with LC-MS tracking of degradation products like cyclohexane derivatives .

Safety and Compliance

Q. What safety protocols are critical when handling this compound’s hydrochloride salt?

  • Methodological Answer : Follow GLP guidelines :

  • Use PPE (gloves, goggles) to prevent skin/eye contact (irritation risks noted in analogs ).
  • Store under inert gas (N2_2) at -20°C to prevent hygroscopic degradation.
  • Neutralize waste with dilute NaOH before disposal .

Q. How to ensure regulatory compliance when using this compound as a reference standard?

  • Methodological Answer : Calibrate against USP/EP-certified standards (if available) and document:

  • Batch-specific data (e.g., HPLC chromatograms, HRMS).
  • Stability studies per ICH Q1A guidelines (photostability, thermal cycling).
  • Submit to third-party verification (e.g., ISO 17025-accredited labs) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.